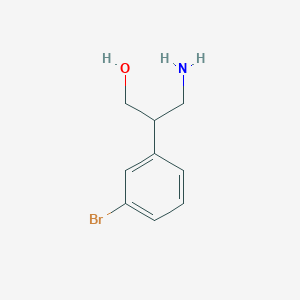![molecular formula C22H15Cl2NO4 B13576921 3,5-dichloro-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzoic acid](/img/structure/B13576921.png)
3,5-dichloro-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-dichloro-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzoic acid is a complex organic compound that features a dichlorobenzoic acid core with a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is often used in peptide synthesis due to its stability and ability to protect amino groups during chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dichloro-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzoic acid typically involves the following steps:
Protection of the Amino Group: The amino group is protected using the Fmoc group. This is achieved by reacting the amino compound with fluorenylmethoxycarbonyl chloride in the presence of a base such as sodium carbonate.
Chlorination: The benzoic acid core is chlorinated using reagents like thionyl chloride or phosphorus pentachloride to introduce the dichloro substituents.
Coupling Reaction: The protected amino group is then coupled with the chlorinated benzoic acid derivative under conditions that facilitate amide bond formation, such as using coupling agents like dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt).
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. This might include continuous flow reactors for chlorination and automated peptide synthesizers for the coupling reactions.
Análisis De Reacciones Químicas
Types of Reactions
3,5-dichloro-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The Fmoc protecting group can be removed under basic conditions, typically using piperidine in dimethylformamide (DMF).
Coupling Reactions: The compound can be used in peptide coupling reactions to form amide bonds.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or amines can be used for substitution reactions.
Hydrolysis: Piperidine in DMF is commonly used for Fmoc deprotection.
Coupling: DCC and HOBt are common reagents for amide bond formation.
Major Products
Substitution: Products will vary depending on the nucleophile used.
Hydrolysis: The major product is the deprotected amino compound.
Coupling: The major product is the peptide or amide formed.
Aplicaciones Científicas De Investigación
3,5-dichloro-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzoic acid has several applications in scientific research:
Peptide Synthesis: It is used as a building block in the synthesis of peptides, where the Fmoc group protects the amino group during chain elongation.
Medicinal Chemistry: It can be used in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.
Biological Research: The compound can be used to study protein interactions and functions by incorporating it into synthetic peptides.
Industrial Applications: It may be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3,5-dichloro-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzoic acid primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group from unwanted reactions during the synthesis process. When the Fmoc group is removed, the free amino group can participate in further reactions, such as forming peptide bonds.
Comparación Con Compuestos Similares
Similar Compounds
Fmoc-Amino Acids: These are commonly used in peptide synthesis for protecting amino groups.
Boc-Amino Acids: Another class of protecting groups used in peptide synthesis, where the tert-butyloxycarbonyl (Boc) group is used instead of Fmoc.
Cbz-Amino Acids: These use the benzyloxycarbonyl (Cbz) group for protection.
Uniqueness
3,5-dichloro-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzoic acid is unique due to its dichlorobenzoic acid core, which can introduce additional reactivity and functionality compared to other Fmoc-protected amino acids. The presence of chlorine atoms can also influence the compound’s chemical properties and reactivity.
Propiedades
Fórmula molecular |
C22H15Cl2NO4 |
|---|---|
Peso molecular |
428.3 g/mol |
Nombre IUPAC |
3,5-dichloro-4-(9H-fluoren-9-ylmethoxycarbonylamino)benzoic acid |
InChI |
InChI=1S/C22H15Cl2NO4/c23-18-9-12(21(26)27)10-19(24)20(18)25-22(28)29-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-10,17H,11H2,(H,25,28)(H,26,27) |
Clave InChI |
KFBULHPMMYYHDS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=C(C=C(C=C4Cl)C(=O)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


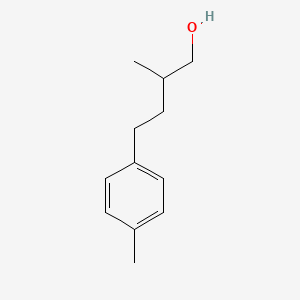
![(1S,3S,5S)-2-[(2R)-2-amino-2-(3-hydroxy-1-adamantyl)acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile](/img/structure/B13576847.png)
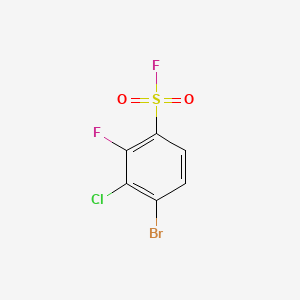
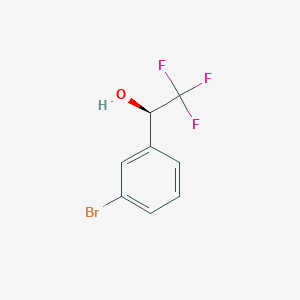

![tert-butyl N-[1-(cyclopropylcarbamoyl)-1-hydroxyhexan-2-yl]carbamate](/img/structure/B13576862.png)


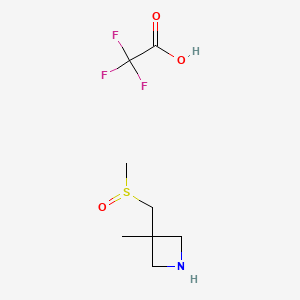

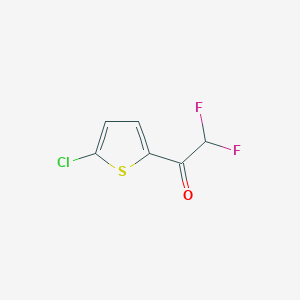
![2-(6-chloro-4-oxo-3,4-dihydroquinazolin-3-yl)-N-[(thiophen-2-yl)methyl]acetamide](/img/structure/B13576889.png)
